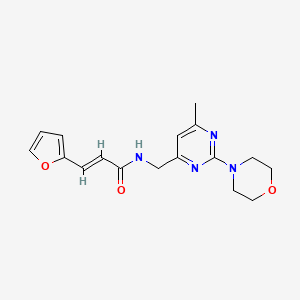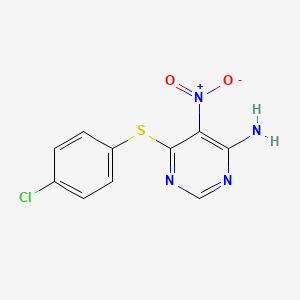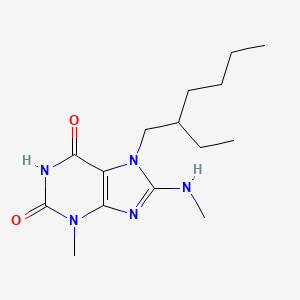
1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C21H25N3OS and its molecular weight is 367.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Substituent Effects on Molecular Interactions
- Studies have explored the impacts of substituents on pyrid-2-yl ureas towards intramolecular hydrogen bonding and cytosine complexation. These investigations have revealed that specific substituents can significantly influence the equilibrium between conformational isomers, potentially affecting molecular recognition and binding abilities. Such findings suggest applications in molecular design and drug discovery (Chia-Hui Chien et al., 2004).
Molecular Rheology and Gelation
- Research has demonstrated that certain urea derivatives, including those with structural similarities to the compound , can form hydrogels with distinct rheological and morphological properties. This ability to influence gel properties through chemical modification suggests potential applications in materials science, particularly in developing smart materials and nanocomposites (G. Lloyd & J. Steed, 2011).
Anion Binding and Molecular Recognition
- Acyclic molecules containing urea, amides, and pyrrole groups have been identified as effective anion-binding agents. This capability for selective anion recognition could be utilized in sensor technology, environmental monitoring, and the development of novel therapeutic agents targeting specific anionic biomolecules (Philip A. Gale, 2006).
Antiproliferative Activity
- A series of urea derivatives has been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research underscores the potential therapeutic applications of such compounds in oncology, offering a foundation for the development of new anticancer agents (Jian Feng et al., 2020).
Plant Biology and Cytokinin-like Activity
- Urea derivatives have been identified to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This property highlights the potential use of these compounds in agriculture, specifically in enhancing crop yields and improving plant health through the regulation of growth and development (A. Ricci & C. Bertoletti, 2009).
Propriétés
IUPAC Name |
1-[(1-methylpyrrol-2-yl)methyl]-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-23-14-6-11-19(23)16-24(17-20-12-7-15-26-20)21(25)22-13-5-10-18-8-3-2-4-9-18/h2-4,6-9,11-12,14-15H,5,10,13,16-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJQWZSENHBSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2985112.png)
![4-[Ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2985113.png)
![(1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2985116.png)



![3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2985123.png)


![6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2985128.png)
![(4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2985129.png)
![2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B2985131.png)

